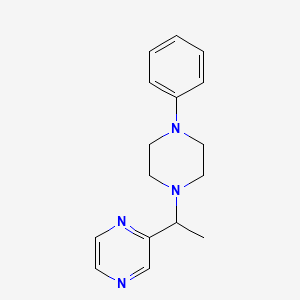

2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, which includes 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazine ring, which is a monocyclic aromatic ring with two nitrogen atoms in para position . This structure is further substituted with a phenylpiperazin-1-yl)ethyl group.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis and chemical reactivity of pyrazine derivatives, including novel pyrrolo[1,2-a]pyrazine derivatives, have been a significant area of research. These studies involve the synthesis of heterocyclic compounds through reactions with hydrazine hydrate and other electrophilic reagents, yielding compounds characterized by various analytical techniques (Voievudskyi et al., 2016). Another focus is on the structure determination of pyrazine derivatives, correcting previously reported structures and establishing new ones through chemical reactions and X-ray crystallography (Brbot-Šaranović et al., 1992).

Green Synthesis Approaches

The green synthesis of pyrazine derivatives, such as Pyrano[2,3-c]-Pyrazoles, using solvent-free conditions emphasizes the importance of environmentally friendly chemical processes. These syntheses involve the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, or ketones and malononitrile, highlighting a novel approach to synthesizing heterocyclic compounds (Al-Matar et al., 2010).

Biological Activity Potential

Research into novel thiadiazoles and thiazoles incorporating a pyrazole moiety for anticancer activity showcases the potential therapeutic applications of pyrazine derivatives. These studies involve the synthesis of novel derivatives and their pharmacological evaluation against various cancer cell lines, indicating the promising anticancer activity of these compounds (Gomha et al., 2014).

Antimicrobial Applications

The synthesis and evaluation of heterocyclic compounds containing a sulfonamido moiety for antibacterial use demonstrate the antimicrobial potential of pyrazine derivatives. These studies focus on synthesizing new compounds with high antibacterial activity against various bacterial strains, further emphasizing the relevance of pyrazine derivatives in developing new antimicrobial agents (Azab et al., 2013).

Propiedades

IUPAC Name |

2-[1-(4-phenylpiperazin-1-yl)ethyl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-14(16-13-17-7-8-18-16)19-9-11-20(12-10-19)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGHYOXENAUXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2670213.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)

![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)

![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)

![N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2670233.png)

![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)